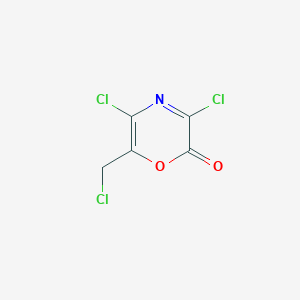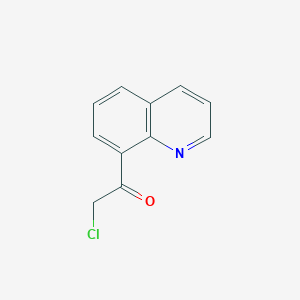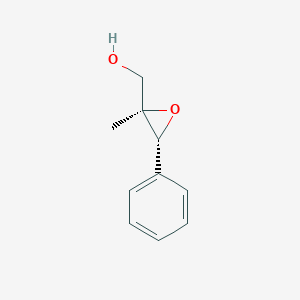
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as "Darzens epoxide" and is synthesized through a Darzens reaction between a ketone and an α-halo ester. The resulting product is a racemic mixture of (2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol.
Wirkmechanismus
The mechanism of action of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is not fully understood, but it is believed to act as a nucleophile in various reactions. The epoxide ring is highly reactive and can undergo various transformations such as ring-opening reactions and nucleophilic addition reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. However, it has been reported to exhibit moderate toxicity and can cause skin irritation and respiratory problems upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, its limited solubility in water and moderate toxicity can pose challenges in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. One area of interest is in the development of new synthetic methods for the production of enantiomerically pure ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. Another area of research is in the study of its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves a Darzens reaction between a ketone and an α-halo ester. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a racemic mixture of ((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol and its enantiomer, (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol. The enantiomeric excess can be improved through various methods such as chiral resolution or asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
((2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various compounds. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
130550-48-0 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
ZXCJUHWLCBNLOX-NXEZZACHSA-N |
Isomerische SMILES |
C[C@]1([C@H](O1)C2=CC=CC=C2)CO |
SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Kanonische SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Synonyme |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



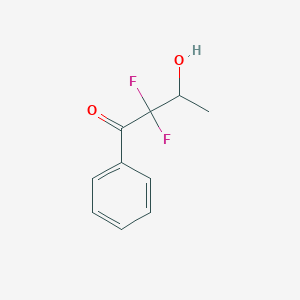
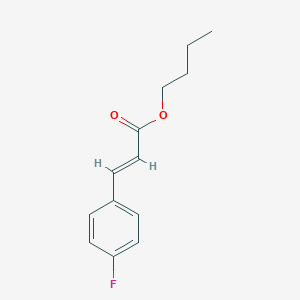

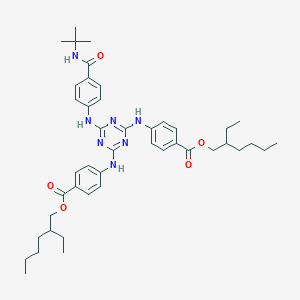
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

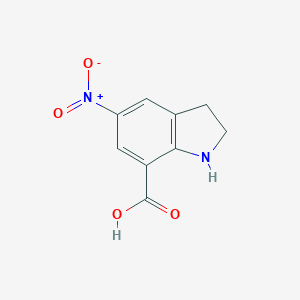
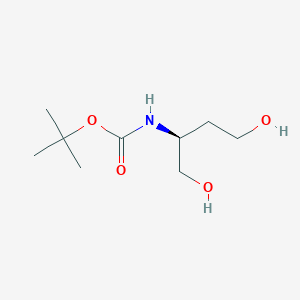
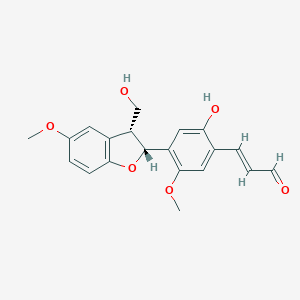
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
